

Spectroscopic Profile of 3-Nitrophenylethylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophenylethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrophenylethylamine**, a compound of interest in medicinal chemistry and drug development. This document details the expected data from key analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Nitrophenylethylamine**.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3400 - 3300	Medium
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2950 - 2850	Medium
Asymmetric NO ₂ Stretch	1550 - 1515	Strong
N-H Bend (Amine)	1650 - 1580	Medium
Aromatic C=C Bending	1600 - 1475	Medium
Symmetric NO ₂ Stretch	1355 - 1335	Strong
C-N Stretch	1335 - 1250	Medium
Aromatic C-H Out-of-Plane Bending	900 - 675	Strong

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	s	1H	H-2 (Aromatic)
~7.95	d	1H	H-4 (Aromatic)
~7.50	t	1H	H-5 (Aromatic)
~7.40	d	1H	H-6 (Aromatic)
~3.10	t	2H	-CH ₂ - (Ethyl)
~2.90	t	2H	-CH ₂ - (Ethyl)
~1.50	br s	2H	-NH ₂ (Amine)

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~148.5	C-3 (Aromatic, C-NO ₂)
~141.0	C-1 (Aromatic, C-CH ₂)
~135.0	C-5 (Aromatic)
~129.5	C-6 (Aromatic)
~122.0	C-4 (Aromatic)
~121.0	C-2 (Aromatic)
~42.0	-CH ₂ - (Ethyl)
~38.0	-CH ₂ - (Ethyl)

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
166	Moderate	[M] ⁺ (Molecular Ion)
136	High	[M - NO] ⁺
120	Moderate	[M - NO ₂] ⁺
106	High	[C ₇ H ₈ N] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)
30	High	[CH ₂ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitrophenylethylamine**.

Methodology:

- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of **3-Nitrophenylethylamine**, such as the N-H stretches of the amine, the aromatic and aliphatic C-H stretches, and the strong symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **3-Nitrophenylethylamine**.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
- ^1H NMR Data Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve high resolution.
- A standard one-pulse sequence is used to acquire the proton spectrum.
- Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is used.
- Data Analysis: The acquired spectra are processed by Fourier transformation, phasing, and baseline correction. Chemical shifts, signal integrations (for ^1H NMR), and multiplicities are analyzed to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Nitrophenylethylamine**.

Methodology:

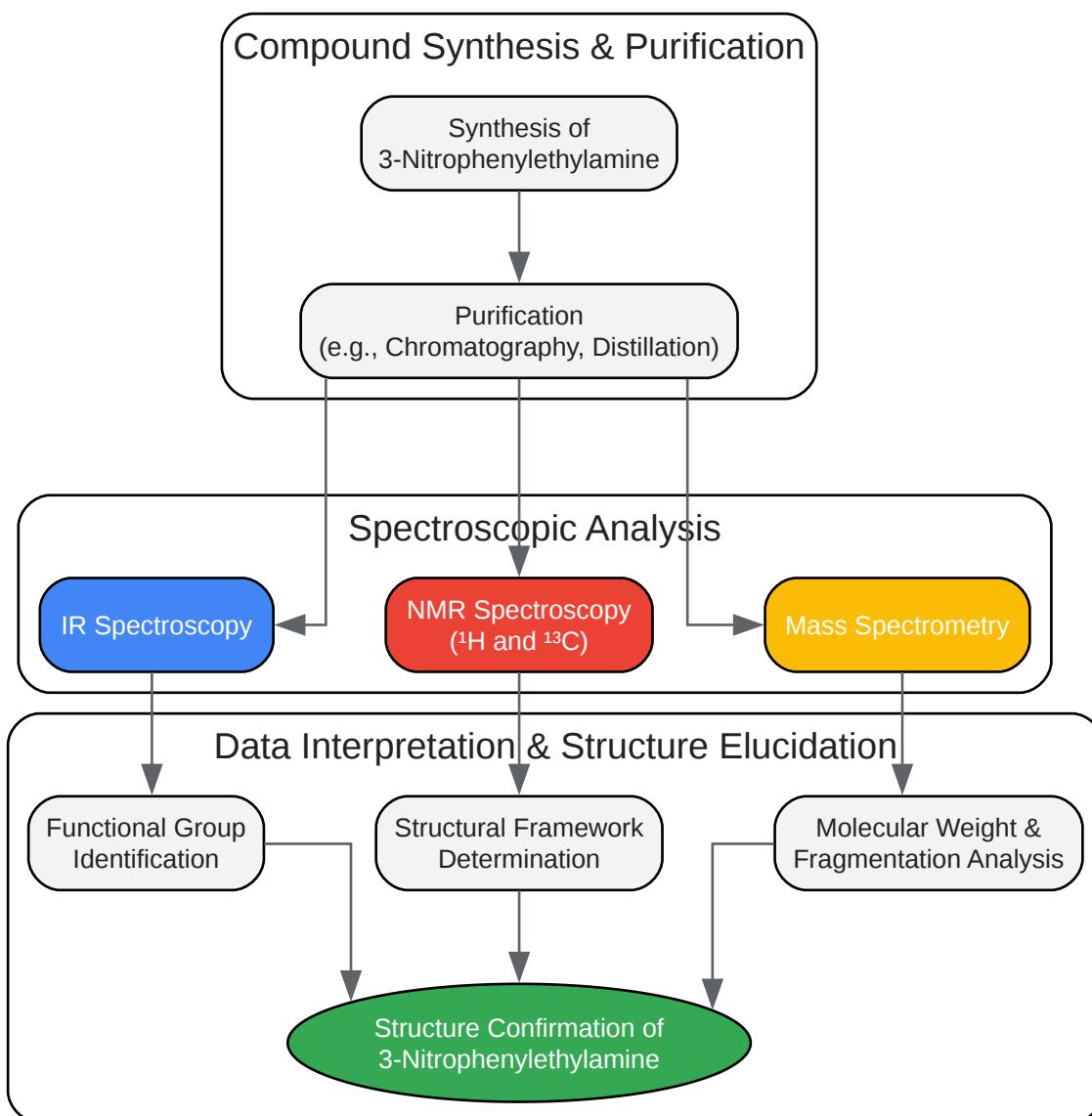
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common technique for generating a reproducible fragmentation pattern.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
- Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which includes characteristic losses of the nitro group and cleavage of the ethylamine side chain, provides structural information that can be used to confirm the identity of the molecule. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can also be applied.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **3-Nitrophenylethylamine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-Nitrophenylethylamine**.

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